molecular formula C11H12ClN3O4S2 B2417966 1-(4-Chloro-1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-nitrophenyl)thiourea CAS No. 946203-44-7

1-(4-Chloro-1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-nitrophenyl)thiourea

Cat. No.: B2417966
CAS No.: 946203-44-7
M. Wt: 349.8
InChI Key: ONRDULAKFFGHST-UHFFFAOYSA-N
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Description

1-(4-Chloro-1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-nitrophenyl)thiourea is a synthetic organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science. This compound, with its unique structural features, holds potential for various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chloro-1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-nitrophenyl)thiourea typically involves the reaction of 4-chloro-1,1-dioxidotetrahydrothiophene with 4-nitrophenyl isothiocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the presence of a base like triethylamine to facilitate the reaction.

Industrial Production Methods

For industrial-scale production, the synthesis process may be optimized to increase yield and reduce costs. This could involve the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chloro-1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-nitrophenyl)thiourea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted thioureas.

Scientific Research Applications

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for biological targets.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 1-(4-Chloro-1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-nitrophenyl)thiourea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the nitrophenyl and thiourea groups can facilitate binding to active sites of enzymes, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Chlorophenyl)-3-(4-nitrophenyl)thiourea
  • 1-(4-Chloro-1,1-dioxidotetrahydrothiophen-3-yl)-3-phenylthiourea
  • 1-(4-Methyl-1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-nitrophenyl)thiourea

Uniqueness

1-(4-Chloro-1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-nitrophenyl)thiourea is unique due to the presence of both the chloro and nitrophenyl groups, which can impart distinct chemical and biological properties. This combination of functional groups can enhance its reactivity and potential for diverse applications compared to similar compounds.

Biological Activity

1-(4-Chloro-1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-nitrophenyl)thiourea is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a thiourea functional group linked to a tetrahydrothiophene ring with a chlorinated and dioxidized structure, along with a nitrophenyl moiety. Its molecular formula is C12H12ClN3O2SC_{12}H_{12}ClN_3O_2S, and it has a molecular weight of approximately 299.75 g/mol.

Antimicrobial Activity

Thiourea derivatives are known for their antimicrobial properties. Research indicates that compounds with similar structures exhibit significant antibacterial effects against various pathogens. For instance, studies have shown that thioureas can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) in the low micromolar range .

Anticancer Properties

The anticancer potential of thiourea derivatives is notable. In vitro studies have demonstrated that this compound may induce apoptosis in cancer cell lines, including breast and prostate cancer cells. The mechanism involves the inhibition of key signaling pathways associated with cell proliferation and survival .

Anti-inflammatory Effects

Thioureas have been explored for their anti-inflammatory properties. Compounds similar to this compound have shown the ability to reduce inflammation markers in animal models, suggesting a potential therapeutic application in inflammatory diseases .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may act as an enzyme inhibitor by binding to active sites, thereby preventing substrate interaction.
  • Receptor Modulation : It can modulate receptor functions by altering ligand-receptor interactions, impacting signaling pathways involved in disease processes .

Study 1: Antibacterial Activity

A study published in Bioorganic & Medicinal Chemistry evaluated the antibacterial effects of various thiourea derivatives, including those structurally related to our compound. The results indicated that certain derivatives exhibited potent antibacterial activity against Gram-positive and Gram-negative bacteria, with IC50 values ranging from 5 to 15 µM .

Study 2: Anticancer Efficacy

In another investigation, researchers synthesized a series of thiourea compounds and assessed their anticancer properties against multiple cancer cell lines. The study found that one derivative showed an IC50 value of 10 µM against prostate cancer cells, indicating significant cytotoxicity and potential for further development .

Data Table: Biological Activities Overview

Activity TypeObserved EffectReference
AntimicrobialMIC against E. coli: 10 µM
AnticancerIC50 against prostate cancer: 10 µM
Anti-inflammatoryReduction in TNF-alpha levels

Properties

IUPAC Name

1-(4-chloro-1,1-dioxothiolan-3-yl)-3-(4-nitrophenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClN3O4S2/c12-9-5-21(18,19)6-10(9)14-11(20)13-7-1-3-8(4-2-7)15(16)17/h1-4,9-10H,5-6H2,(H2,13,14,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONRDULAKFFGHST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CS1(=O)=O)Cl)NC(=S)NC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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